ML-792

Overview

Description

ML-792 is a specific small ubiquitin-like modifier-activating enzyme inhibitor. It is known for its high selectivity and potency in inhibiting small ubiquitin-like modifier-activating enzyme 1 and small ubiquitin-like modifier-activating enzyme 2 in enzymatic assays. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular biology .

Mechanism of Action

- SAE activates SUMO and transfers it to E2-conjugating enzymes, which then collaborate with E3 ligases to attach SUMO to target proteins. This modification plays a crucial role in regulating cellular processes such as cell cycle progression, DNA damage repair, transcription, and chromatin remodeling .

- Notably, ML-792 disassembles the active site and causes a 180° rotation of the catalytic cysteine-containing SCCH domain relative to the catalytically poised conformation. These changes prevent SUMO adenylation and subsequent SUMOylation .

- Downstream effects include altered protein-protein interactions, antagonism of other lysine-targeted post-translational modifications, and conformational changes in target proteins .

- The compound selectively blocks SAE enzyme activity and total SUMOylation, leading to decreased cancer cell proliferation .

- This disruption may affect cell cycle regulation, DNA repair, and other critical functions, ultimately impacting cancer cell growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

ML-792 interacts with the SUMO-activating enzyme (SAE), inhibiting its activity . This interaction occurs at nanomolar levels, demonstrating the high affinity of this compound for its target . The inhibition of SAE by this compound leads to a decrease in SUMOylation, a post-translational modification process that attaches small ubiquitin-like modifier (SUMO) proteins to target proteins .

Cellular Effects

This compound has been shown to decrease SUMOylation in various cancer cells, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC) cells . This decrease in SUMOylation can lead to reduced cancer cell proliferation . In HCC, this compound treatment has been associated with a reduction in the exhausted CD8+ T cells and an enhancement of cytotoxic NK cells, M1 macrophages, and cytotoxic T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the SUMO-activating enzyme (SAE), leading to a decrease in SUMOylation . This can affect various cellular processes, including cell proliferation, cell signaling pathways, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease SUMOylation at nanomolar levels in HCC cells . Over time, this can lead to a reduction in tumor burden .

Metabolic Pathways

This compound is involved in the SUMOylation pathway, where it inhibits the SUMO-activating enzyme (SAE) . This can affect the SUMOylation of various proteins, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

Given its role as an inhibitor of the SUMO-activating enzyme (SAE), it is likely to be found in the same subcellular locations as SAE and the proteins it SUMOylates .

Preparation Methods

The synthesis of ML-792 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

ML-792 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

ML-792 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the function of small ubiquitin-like modifier-activating enzymes. In biology, this compound is employed to investigate the role of small ubiquitin-like modifier-activating enzymes in various cellular processes, such as protein modification and signal transduction. In medicine, this compound has shown potential as an anticancer agent, particularly in the treatment of cancers that overexpress the MYC oncogene. Additionally, this compound is used in industry for the development of new therapeutic agents and as a chemical probe in drug discovery .

Comparison with Similar Compounds

ML-792 is unique in its high selectivity and potency for small ubiquitin-like modifier-activating enzymes compared to other similar compounds. Similar compounds include COH000, which is also a small ubiquitin-like modifier-activating enzyme inhibitor but acts through an allosteric mechanism rather than a covalent one. Other related compounds include inhibitors of NEDD8-activating enzyme and ubiquitin-activating enzyme, such as Pevonedistat and Nutlin-3a. this compound stands out due to its specific targeting of small ubiquitin-like modifier-activating enzymes and its effectiveness in preclinical studies .

Properties

IUPAC Name |

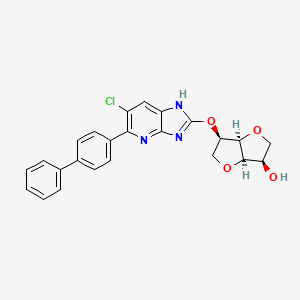

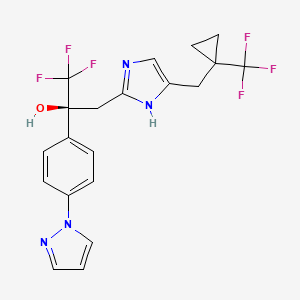

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKLTWSXFDLLP-OGWOLHLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ML-792 and what is its mechanism of action?

A1: this compound, also known as {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate, is a potent and selective inhibitor of the SUMO Activating Enzyme (SAE). [, , ] This enzyme is essential for the first step in the SUMOylation pathway, a process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, often influencing their function, localization, and interactions. By blocking SAE, this compound effectively inhibits the entire SUMOylation cascade. [, , ]

Q2: What are the downstream effects of inhibiting SUMOylation with this compound?

A2: Inhibiting SUMOylation with this compound can have a wide range of effects depending on the cell type and context. Several studies highlight its impact on:

- Stem cell pluripotency: this compound treatment of human induced pluripotent stem cells (hiPSCs) leads to a decrease in pluripotency markers, suggesting a role for SUMOylation in maintaining stem cell identity. []

- Adipogenesis and Osteogenesis: this compound can reverse the increased osteogenic potential and decreased adipogenic potential seen in preadipocytes with IRX3 knockout, highlighting the role of IRX3-mediated SUMOylation in regulating these processes. []

- PML-NB formation: While this compound doesn't affect the arsenic-induced solubility change of the promyelocytic leukemia protein (PML), it does influence the number and size of PML-NBs, indicating a role for SUMOylation in their dynamics. [, ]

- Immune response to infection: this compound treatment can increase the intracellular proliferation of Staphylococcus aureus in macrophages, suggesting that SUMOylation plays a role in the host response to this bacterium. []

- Glucocorticoid receptor activity: Inhibiting SUMOylation with this compound can mimic the effects of a SUMOylation-deficient glucocorticoid receptor (GR), leading to increased chromatin binding and target gene expression. []

Q3: What is known about the structure of this compound?

A3: While specific spectroscopic data for this compound is limited in the provided research, its chemical name is {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate. This provides insight into its chemical structure, which is crucial for understanding its interaction with SAE and for developing future SUMOylation inhibitors.

Q4: How does this compound affect the SUMOylation of specific proteins?

A4: Research shows that this compound treatment can affect the SUMOylation of specific proteins in various contexts:

- PML: this compound does not prevent the arsenic-induced solubility shift and SUMOylation of PML, but it does impact the dynamics of PML-NBs. [, ]

- Sp100: Similar to PML, this compound does not prevent arsenic-induced SUMOylation and solubility changes in Sp100. []

- Global SUMOylation: In preadipocytes, this compound can reverse the increased global SUMOylation levels observed upon IRX3 knockout. []

Q5: What is the significance of studying this compound in the context of disease?

A5: this compound is a valuable tool compound for dissecting the role of SUMOylation in various diseases:

- Cancer: Understanding the role of SUMOylation in cancer cell survival and immune evasion could offer novel therapeutic avenues. [, , ]

- Infectious Diseases: Manipulating the host SUMOylation response with this compound could offer insights into bacterial pathogenesis and potential therapeutic targets. []

- Metabolic Disorders: The role of IRX3 and SUMOylation in adipogenesis and osteogenesis suggests a potential link to metabolic diseases like obesity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)